N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a cyclopropyl group and a furan-2-ylmethyl moiety at the N1 position. The ethane-1,2-diamine backbone provides a flexible chelating framework, while the cyclopropyl group introduces steric constraints and strain, and the furan-2-ylmethyl substituent contributes aromaticity and electron-rich properties. However, its specific properties and performance metrics must be contextualized against similar compounds with varying substituents .
Properties
IUPAC Name |
N'-cyclopropyl-N'-(furan-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-5-6-12(9-3-4-9)8-10-2-1-7-13-10/h1-2,7,9H,3-6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAIKMJQXQHXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine has potential applications in drug discovery and development. Its structural features suggest it may interact with biological targets, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures have shown promise as neuroprotective agents and in treating neurological disorders.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds resembling this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting the compound's potential in developing therapies for neurodegenerative diseases.
Agricultural Chemistry
The compound's unique structure may also find applications in agricultural chemistry as a potential pesticide or herbicide. Its furan moiety is known to enhance bioactivity against various pests.
Case Study: Pesticidal Activity
Research conducted on derivatives of furan-containing compounds demonstrated effective insecticidal properties against common agricultural pests. The studies suggest that this compound could be synthesized and tested for similar efficacy.
Material Science
This compound may also serve as a building block for advanced materials due to its amine functional groups, which can participate in polymerization reactions.
Case Study: Polymer Synthesis
In a recent study, researchers synthesized polymers using amine-functionalized compounds similar to this compound. The resulting materials exhibited enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.
Mechanism of Action
The mechanism by which N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Ethylene-1,2-diamine Derivatives
Key Observations :
- Steric Effects : The cyclopropyl group in the target compound imposes moderate steric hindrance compared to bulky aryl groups (e.g., 2,6-dimethylphenyl in ) or branched alkyls (e.g., diisopropyl in ).
- Electronic Effects : The furan-2-ylmethyl group provides conjugated π-electron density, contrasting with electron-donating (e.g., 3-methoxybenzyl ) or withdrawing (e.g., 4-chlorophenyl ) substituents.
- Coordination Potential: Pyridin-2-yl and furan-2-ylmethyl groups may enhance metal-binding affinity via lone-pair donation, whereas bulky substituents (e.g., diisopropyl ) could hinder coordination .
Key Observations :
Corrosion Inhibition
Ethylenediamine derivatives with multiple -NH groups (e.g., DETA, TETA ) exhibit strong corrosion inhibition due to adsorption via lone-pair interactions. The target compound’s furan oxygen and cyclopropyl strain may enhance adsorption on metal surfaces, though its inhibition efficiency likely depends on substituent electronic profiles compared to:
- Alkyl Derivatives: Branched alkyls (e.g., diisopropyl ) may improve hydrophobicity but lack lone-pair donors .
Coordination Chemistry
- Pyridin-2-yl Derivatives : Exhibit strong chelation via pyridine N and amine groups, useful in catalysis .
- Bis(aryl) Derivatives : Bulky substituents (e.g., 2,6-dimethylphenyl ) hinder coordination but improve selectivity in asymmetric catalysis.
- Target Compound : Furan’s oxygen and cyclopropyl’s strain may create unique metal-binding geometries, though direct data are absent in the evidence.
Physicochemical Properties
Table 3: Molecular Weight and Solubility
Biological Activity
N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's unique reactivity.
- Furan Ring : A five-membered aromatic ring containing oxygen, known for its biological activity.
- Ethane-1,2-diamine Backbone : This structure provides two amino groups that can interact with various biological targets.
The molecular formula is , and its CAS number is 1181600-70-3. The compound's unique structure suggests potential interactions with various biomolecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that diamines can inhibit bacterial growth by interfering with cell wall synthesis or protein function. Although specific data on this compound's antimicrobial activity is limited, its structural analogs demonstrate significant effects against a range of pathogens .
Anticancer Potential
The compound's mechanism may involve modulation of signaling pathways related to cancer cell proliferation and apoptosis. In vitro studies have suggested that diamines can induce cell cycle arrest and promote apoptosis in various cancer cell lines. For example, similar compounds have been tested against breast and renal cancer cells, showing moderate to significant anticancer activity .
Case Studies
A recent study investigated the biological activity of structurally related compounds in a series of in vitro assays. The results indicated that modifications in the cyclopropyl or furan moieties significantly influenced their anticancer efficacy. For instance:
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | Apoptosis induction |
| Compound B | Renal Cancer | 20 | Cell cycle arrest |
These findings highlight the importance of structural variations in determining biological activity .
The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to cellular receptors, altering signal transduction pathways that regulate cell growth and survival.
These interactions can lead to downstream effects such as changes in gene expression and cellular responses relevant to disease processes .
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The compound acts as a multidentate ligand due to its two amine groups and furan oxygen atom. Coordination occurs via nitrogen (from amines) and oxygen (from furan), forming stable complexes with transition metals.
| Metal Ion | Coordination Mode | Observed Applications | Source |
|---|---|---|---|
| Mn(II) | Tridentate (N,N,O) | Catalytic oxidation reactions | |
| Ru(II) | Tetradentate | Photophysical studies | |
| V(II) | Chelating ligand | Redox-active complexes |
Key findings:
-
Manganese complexes derived from similar diamines catalyze alkene epoxidation and alcohol oxidation under mild conditions .
-
Ruthenium complexes exhibit red-shifted UV-vis absorption and NIR emission, useful in optoelectronics .
Nucleophilic Substitution Reactions
The primary and secondary amines participate in nucleophilic substitution, particularly with alkyl halides or acylating agents.
Example reaction with acetyl chloride:
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Acetyl chloride | Mono-acetylated derivative | 78 | Dry THF, 0°C → RT | |
| Benzyl bromide | N-Benzylated tertiary amine | 65 | KCO, DMF |
Mechanistic Insight :
The cyclopropyl group’s steric hindrance slows bimolecular reactions but stabilizes transition states via hyperconjugation .
Oxidation and Redox Behavior
The amine groups are susceptible to oxidation, forming nitroso or imine intermediates.
Oxidation pathways :
-
Peracid-mediated oxidation : Converts secondary amines to hydroxylamines.
-
Metal-catalyzed oxidation : Mn(II) or Ru(II) complexes facilitate aerobic oxidation to nitroxides .
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| HO | N-Oxide | 92% | |
| KMnO | Cyclopropane ring-opened ketone | Moderate |
Notable observation : The furan ring remains intact under mild oxidation conditions but degrades with strong oxidizers like KMnO.
Electrophilic Aromatic Substitution on Furan
The furan moiety undergoes electrophilic substitution at the 5-position due to electron-rich π-system.
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO/HSO | 5-Nitro-furan derivative | 55 | |
| Sulfonation | SO/HSO | 5-Sulfo-furan derivative | 48 |
Limitations : Harsh conditions lead to diamine decomposition; regioselectivity is controlled by steric effects from the cyclopropyl group.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes acid- or heat-induced cleavage.
Acid-catalyzed ring opening :
| Condition | Product | Mechanism | Source |
|---|---|---|---|
| HCl (gas), 25°C | 1-Chloro-3-aminopropane | Radical chain | |
| HSO, Δ | Cyclohexene derivative | Acid-catalyzed |
Theoretical studies suggest ring-opening proceeds via diradical intermediates stabilized by conjugation with the furan ring .
Reductive Amination and Cross-Coupling
The primary amine participates in Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura coupling example :
| Catalyst | Substrate | Yield (%) | Source |
|---|---|---|---|
| Pd(PPh) | Phenylboronic acid | 83 |
Preparation Methods
Mechanism and Substrate Selection
Reductive amination involves the condensation of amines with carbonyl compounds followed by reduction of the intermediate imine. For N1-cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine, this approach requires:
-
Cyclopropylamine or its ketone derivative as the cyclopropane source.
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Furan-2-carbaldehyde or furan-2-ylmethylamine for furan incorporation.
In a protocol adapted from N-cyclopentylethane-1,2-diamine synthesis, ethylenediamine reacts with cyclopropanone and furan-2-carbaldehyde in methanol under acidic conditions (acetic acid, 4 Å molecular sieves). Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediates at ambient temperature over 48 hours. However, cyclopropanone’s instability necessitates in situ generation or substitution with stabilized analogs (e.g., cyclopropyl methyl ketone).
Table 1: Optimized Reductive Amination Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| Ethylenediamine | 180.7 | Diamine substrate |
| Cyclopropanone | 22.6 | Cyclopropyl precursor |
| Furan-2-carbaldehyde | 22.6 | Furan precursor |
| NaBH₃CN | 45.2 | Reducing agent |
| Acetic acid | 180.7 | Acid catalyst |
| Methanol | 113 mL | Solvent |
This method yields 35–40% after vacuum distillation, limited by competing side reactions from cyclopropanone decomposition.
Stepwise Alkylation Approaches
Mono-Alkylation and Sequential Functionalization
To avoid indiscriminate alkylation of both ethylenediamine amines, a stepwise protocol is employed:
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Protection of one amine using trityl chloride (Ph₃CCl), forming N1-tritylethane-1,2-diamine.
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Alkylation of the free amine with cyclopropyl bromide (C₃H₅Br) in DMF at 60°C for 12 hours.
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Deprotection via HCl/MeOH to yield N1-cyclopropylethane-1,2-diamine.
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Second alkylation with furan-2-ylmethyl bromide under basic conditions (K₂CO₃, acetonitrile).
Table 2: Alkylation Efficiency by Step
| Step | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Trityl protection | Ph₃CCl | 92 | 98.5 |
| Cyclopropyl alkylation | C₃H₅Br | 78 | 95.2 |
| Deprotection | HCl/MeOH | 89 | 97.8 |
| Furan alkylation | Furan-2-CH₂Br | 65 | 94.1 |
The cumulative yield reaches 42% , with the furan alkylation step being rate-limiting due to steric hindrance.
Aza-Piancatelli Rearrangement
Leveraging Furan Reactivity
The aza-Piancatelli rearrangement, typically used for synthesizing aminocyclopentenones, is adapted for furan-2-ylmethyl incorporation. In this method:
-
Furylcarbinol precursors (e.g., 1-(furan-2-yl)propan-2-ol) react with N-cyclopropylethane-1,2-diamine in the presence of BF₃·OEt₂ as a Lewis acid.
-
The reaction proceeds via a 4π-electrocyclic ring-opening and subsequent nucleophilic attack by the amine, forming the target compound.
Table 3: Aza-Piancatelli Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Lewis acid | BF₃·OEt₂ (10 mol%) | Maximizes to 68% |
| Solvent | Dichloroethane | Enhances polarity |
| Temperature | 80°C | Balances kinetics |
| Reaction time | 6 hours | Minimizes decomposition |
This method achieves 65–68% yield but requires stringent anhydrous conditions to prevent furan hydrolysis.
Comparative Analysis of Methods
Table 4: Method Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Reductive amination | 35–40 | 90–92 | Moderate | 120–150 |
| Stepwise alkylation | 42 | 94–97 | Low | 200–220 |
| Aza-Piancatelli | 65–68 | 98–99 | High | 90–110 |
The aza-Piancatelli method offers superior yield and purity but demands specialized furylcarbinol precursors. Stepwise alkylation provides better regiocontrol at the expense of scalability .
Q & A
Q. What synthetic methodologies are recommended for preparing N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine?
- Methodological Answer : The synthesis of this compound can be approached via reductive amination or alkylation of ethane-1,2-diamine derivatives. For example:
- Step 1 : React ethane-1,2-diamine with cyclopropanecarbonyl chloride under basic conditions to introduce the cyclopropyl group.
- Step 2 : Perform a nucleophilic substitution with furan-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) to install the furan moiety.
- Step 3 : Purify intermediates via column chromatography and confirm structures using NMR and mass spectrometry.
Similar strategies are described for N1-aryl ethane-1,2-diamines in Motoyoshiya et al. (2011), where platinum-catalyzed reductions or benzylation reactions are employed .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm and furan protons at δ ~6.3–7.4 ppm).
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and furan C-O-C vibrations (~1250 cm).
- X-ray Crystallography : Resolve stereochemistry and verify bond angles using SHELXL or similar software, as demonstrated in crystallographic studies of ethane-1,2-diamine derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Operate in a fume hood to prevent inhalation of volatile amines.
- Storage : Store at –20°C in airtight containers to prevent degradation, as recommended for structurally similar diamines .
Advanced Research Questions
Q. How can computational modeling predict the catalytic activity of this compound in transition-metal complexes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate ligand-metal binding energies and frontier molecular orbitals to assess catalytic potential.
- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., enzymes) to explore biological activity.
- Case Study : Ethane-1,2-diamine derivatives have been used as ligands in yttrium and neodymium catalysts for hydroamination reactions, where chelation enhances reaction rates .
Q. How can contradictions between NMR and X-ray data for this compound be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., cyclopropyl ring puckering).
- Crystallographic Refinement : Apply SHELXL's TWIN and BASF commands to model disorder or twinning in X-ray data .
- Cross-Validation : Compare computational (e.g., DFT-optimized) geometries with experimental data to identify discrepancies .
Q. What experimental strategies optimize stereochemical outcomes in the synthesis of this compound?
- Methodological Answer :
- Chiral Resolution : Use enantiopure starting materials (e.g., (1R)-configured amines) or employ chiral auxiliaries .
- Asymmetric Catalysis : Apply organocatalysts (e.g., proline derivatives) during alkylation steps to induce enantioselectivity.
- Case Study : Chelating diamines like N,N'-bis(2,6-diethylphenyl)ethane-1,2-diamine improve diastereoselectivity in intramolecular hydroaminations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
